molecular formula C14H20ClN3O2 B2776177 N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034447-74-8

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide

Cat. No. B2776177
CAS RN: 2034447-74-8
M. Wt: 297.78
InChI Key: MKGXWINVXQKJOB-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

"N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide" and its derivatives are involved in the synthesis of complex molecules. For instance, studies describe the use of related pyrrolidine derivatives in enantioselective nitrile anion cyclization strategies, leading to the synthesis of disubstituted pyrrolidines with high yields and optical purity. Such methodologies are fundamental in developing pharmaceuticals and agrochemicals due to their efficiency and stereoselectivity (Chung et al., 2005).

Polymer Chemistry

In the field of polymer chemistry, derivatives of "N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide" have been used to synthesize aromatic polyamides with high thermal stability and solubility. These polymers display excellent material properties such as high glass transition temperatures and the ability to form transparent and tough films, making them suitable for advanced material applications (Yang et al., 1999); (Hsiao et al., 2000).

Photocatalysis and Organic Transformations

Research in photocatalysis has explored the use of related compounds in photoredox-catalyzed reactions, offering novel pathways to synthesize chromones and pyrroles, which are core structures in many bioactive compounds. Such reactions enable the construction of complex molecules under mild conditions, broadening the scope of synthetic organic chemistry (Wang et al., 2022).

Chemical Modifications and Biological Evaluation

Moreover, chemical modifications of "N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide" derivatives have led to the discovery of new compounds with significant biological activities. These studies focus on optimizing the structure-activity relationship to enhance pharmacological profiles, demonstrating the compound's potential in drug discovery and development (Nie et al., 2020).

properties

IUPAC Name

N-tert-butyl-3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)17-13(19)18-7-5-10(9-18)20-12-4-6-16-8-11(12)15/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGXWINVXQKJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide

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